molecular formula C13H8BrNO2 B8332490 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol

3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol

Cat. No.: B8332490
M. Wt: 290.11 g/mol
InChI Key: YPRHBAQZDWZZJG-UHFFFAOYSA-N
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Description

3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol is a high-purity benzoisoxazole derivative of significant interest in pharmacological research, particularly for investigating metabolic and inflammatory disorders. This compound belongs to a class of alkoxy benzoisothiazole and alkoxy benzoisoxazole amine compounds that have been demonstrated to inhibit sphingomyelin synthase (SMS) activity . By modulating this key enzyme in sphingolipid metabolism, researchers utilize this chemical tool to study underlying mechanisms in atherosclerosis, type 2 diabetes, obesity, fatty liver disease, and metabolic syndrome . The structural core of this molecule incorporates a bromophenyl substituent, a common pharmacophore in medicinal chemistry that enhances biological activity and molecular recognition properties. The hydroxyl group at the 6-position provides a synthetic handle for further chemical modification, allowing for structure-activity relationship (SAR) studies and the development of novel derivatives. As a research chemical, it serves as a valuable intermediate in synthetic organic chemistry for constructing more complex heterocyclic systems with potential biological activity. This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2-benzoxazol-6-ol

InChI

InChI=1S/C13H8BrNO2/c14-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-15-13/h1-7,16H

InChI Key

YPRHBAQZDWZZJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Key Analogues

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Similarity Score Key Properties/Applications
3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol - 4-Br, 6-OH C₁₃H₈BrNO₂ 298.11 Reference ERβ ligand candidate
3-(4-Fluorophenyl)isoxazol-5-yl)methanol 206055-89-2 4-F, 5-CH₂OH C₁₀H₈FNO₂ 193.17 0.89 Higher polarity due to -CH₂OH
6-Bromo-3-methylbenzo[d]isoxazole 66033-69-0 6-Br, 3-CH₃ C₈H₆BrNO 212.04 0.98 Enhanced lipophilicity
3-(4-Chlorophenyl)-benzo[d]isoxazol-6-ol 885273-28-9 4-Cl, 6-OH C₁₃H₈ClNO₂ 245.66 0.76 ERβ modulation
3-Methyl-1,2-benzisoxazol-6-ol 65685-55-4 3-CH₃, 6-OH C₈H₇NO₂ 149.14 0.76 Reduced steric bulk

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine (e.g., 206055-89-2, 885273-28-9) may enhance π-π stacking interactions in receptor binding but reduce solubility .
  • Hydroxyl Group : The 6-OH group in the target compound and its chloro analog (885273-28-9) is critical for hydrogen bonding, a feature shared with ERβ-targeting ligands .

Pharmacological Comparison

Table 2: Pharmacological Profiles of Selected Analogues

Compound Name Target Activity Mechanism Notes
This compound ERβ Moderate binding affinity Structural mimic of estradiol’s phenolic ring
3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol ERβ High selectivity for ERβ Hydroxyl group critical for receptor docking
7-Ethynyl-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol ERβ/ERα Dual activity Ethynyl group enhances metabolic stability

Key Findings :

  • Bromine’s electron-withdrawing effect in the target compound may reduce ERβ binding affinity compared to hydroxyl-substituted analogs (e.g., 3-(4-hydroxy-phenyl)-benzo[d]isoxazol-6-ol) but improve resistance to enzymatic degradation .
  • Chloro analogs (e.g., 885273-28-9) exhibit similar ERβ modulation but with slightly reduced potency due to weaker hydrogen bonding .

Preparation Methods

Boronic Ester Preparation

The benzisoxazole core must first be functionalized with a boronic ester or acid to participate in cross-coupling. A representative procedure involves the synthesis of methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (S2) via Miyaura borylation. In this reaction, methyl 2-bromo-5-chlorobenzoate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂·DCM and KOAc in 1,4-dioxane at 90°C for 24 hours, yielding the boronic ester in 74% yield. Adapting this protocol, the benzisoxazole could be similarly functionalized at the 3-position to enable coupling with 1-bromo-4-iodobenzene.

Coupling Reaction Optimization

Using Pd(OAc)₂ and SPhos as a ligand system, as demonstrated in the synthesis of 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol (3b), provides a model for benzisoxazole functionalization. Key parameters include:

  • Solvent system : THF/H₂O (0.25 M) with K₃PO₄ as a base.

  • Temperature : 90°C for 24 hours.

  • Protective groups : The 6-hydroxy group on the benzisoxazole may require protection (e.g., as a MIDA ester or silyl ether) to prevent undesired side reactions during coupling.

Cyclization Strategies for Benzisoxazole Core Formation

The benzisoxazole ring can be constructed via cyclocondensation of hydroxylamine derivatives with ortho-substituted aromatic precursors.

Hydroxylamine-Mediated Cyclization

A common approach involves reacting hydroxylamine with a diketone or nitroarene. For example, the cyclization of 2-nitro-5-hydroxyacetophenone derivatives under basic conditions generates the benzisoxazole scaffold. Subsequent bromination at the 4-position of the phenyl group could be achieved using Br₂ in the presence of FeBr₃, though regioselectivity must be carefully controlled.

Functional Group Interconversion and Deprotection

Hydroxyl Group Introduction

The 6-hydroxy group on the benzisoxazole can be introduced via oxidation or deprotection:

  • Oxidation of Boronic Acids : As shown in General Procedure F, 4-biphenylboronic acid MIDA ester is oxidized to phenol using H₂O₂ and K₃PO₄ in THF/H₂O. Applying this to a boronic acid-functionalized benzisoxazole precursor would yield the 6-hydroxy derivative.

  • Demethylation : If the hydroxyl group is protected as a methyl ether (e.g., 6-methoxybenzisoxazole), treatment with BBr₃ in dichloromethane at −78°C cleaves the methyl group to reveal the phenol.

Bromination Techniques

Directed bromination of the phenyl group necessitates careful control. Electrophilic aromatic bromination using Br₂/FeBr₃ typically occurs at the para position relative to electron-donating groups. For the target compound, bromination of a pre-coupled phenyl-benzisoxazole intermediate may require temporary protection of the 6-hydroxy group to prevent undesired ring bromination.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Challenges
Suzuki CouplingBoronic ester formation, Pd-catalyzed coupling~60–74%Protection of 6-OH, ligand optimization
Hydroxylamine CyclizationCyclocondensation, bromination~40–55%Regioselectivity in bromination
Oxidative CyclizationPh₃P/NBS-mediated cyclization~50–65%Side reactions with sensitive groups

Mechanistic Considerations and Optimization

Palladium Catalyst Selection

The choice of palladium catalyst significantly impacts coupling efficiency. Pd(dppf)Cl₂·DCM, used in boronic ester synthesis, offers stability for reactions requiring harsh conditions. For electron-deficient aryl bromides (e.g., 4-bromophenyl derivatives), Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) enhances oxidative addition rates.

Solvent and Base Effects

Polar aprotic solvents like THF facilitate ligand exchange and transmetalation in Suzuki couplings. The addition of H₂O (5 equiv) as a co-solvent improves catalyst turnover by solubilizing inorganic bases such as K₃PO₄ .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol?

The synthesis typically involves cyclization of a hydroxyl-substituted benzophenone precursor with a bromophenyl substituent. Key steps include:

  • Cyclocondensation : Reacting 4-bromoacetophenone derivatives with hydroxylamine under acidic conditions to form the isoxazole ring.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >90% purity.
  • Characterization : Confirmation via 1H NMR^1 \text{H NMR} (δ 7.8–8.2 ppm for aromatic protons) and LC-MS (m/z 290.1 [M+H]+^+) .

Q. How is the compound characterized spectroscopically?

  • NMR : Aromatic protons appear as doublets (J = 8.5 Hz) at δ 7.6–8.1 ppm, with the hydroxyl proton at δ 10.2 ppm (broad singlet).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 290.1, consistent with the molecular formula C13H8BrNO2\text{C}_{13}\text{H}_8\text{BrNO}_2.
  • IR : Strong absorption at 3350 cm1^{-1} (O-H stretch) and 1610 cm1^{-1} (C=N stretch) .

Q. What preliminary biological screening assays are recommended?

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) at 10 μM, using indomethacin as a positive control.
  • Cytotoxicity : MTT assay in HeLa cells (IC50_{50} determination).
  • Receptor Binding : Competitive binding assays with estrogen receptor beta (ERβ), given structural analogs show affinity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use a single crystal (0.2 × 0.2 × 0.1 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-2018 for structure solution, with anisotropic displacement parameters for non-H atoms.
  • Key Metrics : Final R1_1 < 0.05, wR2_2 < 0.12. The bromine atom’s position is confirmed via residual electron density maps .

Q. How does the bromophenyl substituent affect structure-activity relationships (SAR) compared to chloro analogs?

  • Electronic Effects : Bromine’s higher electronegativity increases electron-withdrawing effects, enhancing binding to ERβ (Ki_i = 12 nM vs. 18 nM for chloro analog).
  • Steric Impact : The larger van der Waals radius of Br (1.85 Å vs. 1.75 Å for Cl) may reduce steric hindrance in hydrophobic pockets.
  • Data Comparison :
SubstituentERβ Binding (Ki_i, nM)COX-2 Inhibition (%)
Br1278
Cl1865
.

Q. How to address contradictory data in biological activity studies?

  • Control Experiments : Verify assay conditions (e.g., pH, temperature) and purity of the compound (HPLC >95%).
  • Dose-Response Curves : Replicate IC50_{50} measurements across multiple cell lines (e.g., MCF-7, HEK293).
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., ERβ) to identify key binding residues (e.g., Glu305, Arg346) .

Q. What strategies improve the compound’s metabolic stability?

  • Derivatization : Introduce methyl groups at the 5-position of the isoxazole ring to block CYP450-mediated oxidation.
  • Prodrug Design : Mask the hydroxyl group as an acetyl ester (logP increases from 2.1 to 3.4).
  • In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life improvements (e.g., t1/2_{1/2} from 15 min to 45 min) .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

  • Buffer Solutions : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Degradation Analysis : Monitor via HPLC at 0, 6, 12, and 24 h.
  • Light Sensitivity : Store samples in amber vials to prevent photodegradation .

Q. What computational tools predict pharmacokinetic properties?

  • ADME Prediction : Use SwissADME to estimate bioavailability (85%), BBB permeability (logBB = -0.7), and CYP inhibition (CYP3A4: moderate).
  • Docking Studies : AutoDock Vina for ERβ binding (ΔG = -9.2 kcal/mol) .

Data Contradiction Analysis

Resolving discrepancies in reported COX-2 inhibition values:

  • Assay Variability : Compare protocols (e.g., enzyme source: human recombinant vs. murine).
  • Positive Controls : Validate with celecoxib (IC50_{50} = 40 nM).
  • Statistical Analysis : Apply ANOVA to data from three independent labs (p < 0.05) .

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